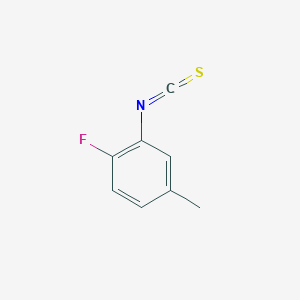

1-Fluoro-2-isothiocyanato-4-methylbenzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

Molecular Structure Analysis

The molecular structure of fluoroaromatic compounds is often elucidated using X-ray crystallography, as seen in the synthesis of 1-(4-fluorobenzyl)-2-(4-cyanophenyl)-1H-benzimidazole-5-carbonitrile . The crystal structure of 1,2,3,5-tetrafluorobenzene shows a layered monoclinic structure with C–H⋅⋅⋅F–C interactions . The structure of 1-Fluoro-2,5-dimethoxy-4-nitrobenzene was also confirmed by X-ray crystallography . These studies highlight the importance of crystallography in understanding the three-dimensional arrangement of atoms within a molecule.

Chemical Reactions Analysis

The reactivity of fluoroaromatic compounds can be quite diverse. For instance, 1,2-diamino-4,5-methylenedioxybenzene reacts with α-dicarbonyl compounds to produce fluorescent products . The reaction of 1-Fluoro-2,4-dinitrobenzene with NH-heterocyclic compounds results in N-2,4-dinitrophenyl derivatives and, in some cases, stable charge-transfer complexes . These reactions demonstrate the potential of fluoroaromatic compounds to participate in various chemical transformations, often leading to products with interesting and useful properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluoroaromatic compounds are influenced by the presence of fluorine atoms. For example, the crystal packing of 1,2,3,5-tetrafluorobenzene is influenced by weak intermolecular interactions . The vibrational properties of 1-(4-Fluorobenzoyl)-3-(isomeric fluorophenyl)thioureas were studied using spectroscopic and theoretical methods, revealing the planarity of the carbonyl and thiourea groups and the presence of intramolecular hydrogen bonding . The infrared spectroscopy of anionic hydrated fluorobenzenes shows that the anions are strongly distorted from the neutral planar geometries, with different F atoms providing structurally different binding sites for water molecules . These studies provide insight into how the incorporation of fluorine atoms can alter the physical and chemical behavior of aromatic compounds.

Wissenschaftliche Forschungsanwendungen

Synthesis of Fluorinated Compounds

1-Fluoro-2-isothiocyanato-4-methylbenzene and its derivatives are involved in the synthesis of various fluorinated compounds. For instance, a practical synthesis of 4‐Fluoro‐2‐(methylthio)benzylamine and corresponding sulfone and sulfonamide derivatives has been reported, showcasing the utility of fluorinated benzene compounds in creating a range of chemically diverse structures (Perlow et al., 2007).

Photochemistry of Fluorotrifluoromethylbenzenes

The photochemistry of fluorotrifluoromethylbenzenes, including 1-fluoro-2-isomer, has been studied in the gas phase. These studies help understand the photolytic behavior of fluorinated benzene compounds under different conditions, contributing to our knowledge of their photochemical properties (Al-ani, 1973).

Amino Acid Analysis

Research has also explored the use of 1-fluoro-2,4-dinitrobenzene in amino acid assays. This method can provide insights into the composition and concentration of amino acids in biological samples, useful in various biochemical and medical research contexts (Rapp, 1963).

Organometallic Chemistry

Partially fluorinated benzenes, including compounds similar to 1-fluoro-2-isothiocyanato-4-methylbenzene, are increasingly recognized as versatile solvents in organometallic chemistry and catalysis. Their fluorine substituents affect their electronic properties, influencing their interaction with metal centers and their use in synthetic chemistry (Pike et al., 2017).

Safety And Hazards

The compound is labeled with the signal word “Danger” and is associated with the hazard statements H314 (causes severe skin burns and eye damage) and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P260), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Eigenschaften

IUPAC Name |

1-fluoro-2-isothiocyanato-4-methylbenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FNS/c1-6-2-3-7(9)8(4-6)10-5-11/h2-4H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRTIOORZVIMCBW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)F)N=C=S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FNS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40374611 |

Source

|

| Record name | 1-fluoro-2-isothiocyanato-4-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40374611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Fluoro-2-isothiocyanato-4-methylbenzene | |

CAS RN |

832113-98-1 |

Source

|

| Record name | 1-fluoro-2-isothiocyanato-4-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40374611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 832113-98-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-Bromo-2,3,6,7-tetrahydro-1h,5h-pyrido[3,2,1-ij]quinoline](/img/structure/B1334076.png)

![4-Chloro-7-phenylthieno[3,2-d]pyrimidine](/img/structure/B1334096.png)

![3',5'-Dichloro-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B1334099.png)